

Ethoxysulfuron: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: **Ethoxysulfuron**

Cat. No.: **B163688**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the sulfonylurea herbicide, **ethoxysulfuron**. The information is curated for researchers, scientists, and professionals involved in drug development and environmental safety assessments. This document details quantitative data, experimental methodologies, and key degradation pathways to facilitate a thorough understanding of **ethoxysulfuron**'s physicochemical properties.

Physicochemical Properties of Ethoxysulfuron

Ethoxysulfuron is a selective herbicide used for the control of broadleaf weeds and sedges in various crops. Its efficacy and environmental fate are significantly influenced by its solubility and stability under different conditions.

Solubility Profile

The solubility of **ethoxysulfuron** is highly dependent on the pH of the aqueous medium and the nature of the organic solvent.

Table 1: Solubility of **Ethoxysulfuron** in Water at 20°C

pH	Solubility (mg/L)
5	26.4[1]
7	1353[1]
9	9628[1]

Table 2: Solubility of **Ethoxysulfuron** in Organic Solvents at 20°C

Solvent	Solubility (g/L)
n-hexane	0.006[1]
Toluene	2.5[1]
Methanol	7.7[1]
Isopropanol	1.0[1]
Ethyl acetate	14.1[1]
Acetone	36[1]
Dichloromethane	107.0[1]
Polyethylene glycol	22.5[1]
Dimethyl sulfoxide	>500[1]

Stability Profile

The stability of **ethoxysulfuron** is primarily influenced by pH and, to a lesser extent, by light. Hydrolysis is a key degradation pathway, particularly under acidic conditions.

Table 3: Hydrolytic Stability (DT50) of **Ethoxysulfuron**

pH	Half-life (DT50) in days
5	65[1]
7	259[1]
9	331[1]

Ethoxysulfuron is relatively stable to photolysis in sterile, distilled water. However, in natural waters containing photosensitizing agents, indirect photolysis can occur, with a reported half-life of 30 days at pH 7.

Experimental Protocols

The following sections outline the methodologies for determining the solubility and stability of **ethoxysulfuron**, based on internationally recognized guidelines.

Aqueous Solubility Determination (OECD Guideline 105)

The solubility of **ethoxysulfuron** in water is determined using the flask method, which is suitable for substances with solubilities above 10 mg/L.

Fig. 1: Experimental workflow for determining aqueous solubility.

Methodology:

- Preparation: An excess amount of **ethoxysulfuron** is added to a flask containing water of a specific pH.
- Equilibration: The flask is sealed and agitated (e.g., by stirring or shaking) in a constant temperature bath until equilibrium is reached.
- Separation: The undissolved **ethoxysulfuron** is separated from the aqueous phase by centrifugation or filtration.
- Analysis: The concentration of **ethoxysulfuron** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hydrolysis as a Function of pH (OECD Guideline 111)

The rate of hydrolysis of **ethoxysulfuron** is determined by measuring its concentration in sterile aqueous buffer solutions of different pH values over time.



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Fig. 2: Workflow for hydrolysis stability testing.

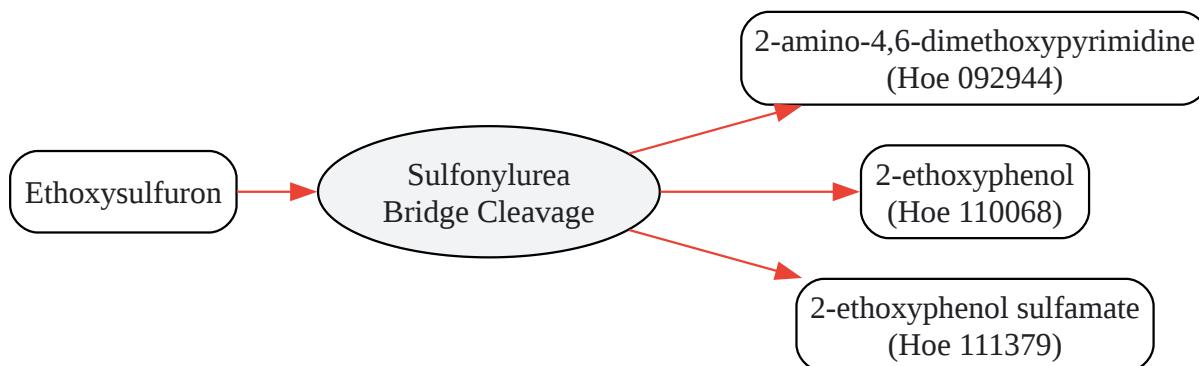
Methodology:

- Preparation: Sterile aqueous buffer solutions of at least three different pH values (typically 4, 7, and 9) are prepared.
- Incubation: A known concentration of **ethoxysulfuron** is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature to prevent photolytic degradation.
- Sampling: Aliquots are taken from each solution at appropriate time intervals.
- Analysis: The concentration of **ethoxysulfuron** and its degradation products in the samples is determined using a suitable analytical method, such as HPLC coupled with mass spectrometry (HPLC-MS).
- Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated from the decrease in the concentration of **ethoxysulfuron** over time.

Degradation Pathways

Hydrolysis Pathway

The primary degradation pathway for **ethoxysulfuron** in aqueous environments is the cleavage of the sulfonylurea bridge. This process is pH-dependent, being more rapid under acidic conditions. The major identified degradation products are 2-amino-4,6-dimethoxypyrimidine, 2-ethoxyphenol, and 2-ethoxyphenol sulfamate.



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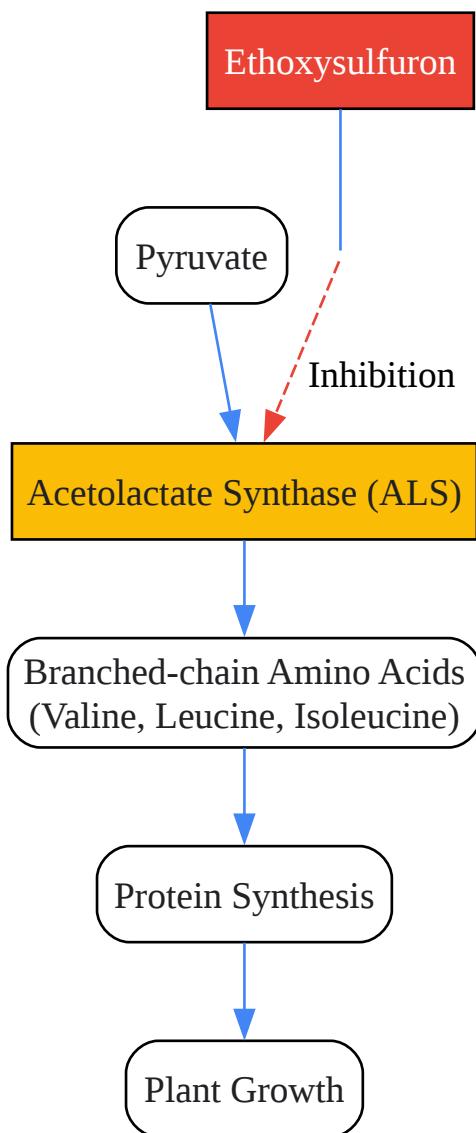
Fig. 3: Hydrolysis degradation pathway of **Ethoxysulfuron**.

Photolysis Pathway

Direct photolysis of **ethoxysulfuron** in pure water is not a significant degradation route. However, in the presence of natural photosensitizers found in surface waters, indirect photolysis can occur. While up to five degradation products have been detected under such conditions, their specific chemical structures are not fully elucidated in publicly available literature.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Ethoxysulfuron, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.



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Fig. 4: Mode of action of **Ethoxysulfuron**.

This technical guide provides a foundational understanding of the solubility and stability of **ethoxysulfuron**. For further detailed studies, it is recommended to consult the original research papers and regulatory documents.

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References

- 1. apvma.gov.au [apvma.gov.au]
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